molecular formula C21H16BrNO3 B14002198 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione CAS No. 6341-18-0

2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione

Cat. No.: B14002198
CAS No.: 6341-18-0
M. Wt: 410.3 g/mol
InChI Key: CTDDVFKFAJLCJD-UHFFFAOYSA-N
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Description

2-(3-Bromo-9-oxo-9H-fluoren-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione (CAS 6341-18-0) is a high-purity synthetic organic compound offered for research and development purposes. This chemical features a brominated fluorenone core coupled with a hexahydro-isoindoledione moiety, making it a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of more complex molecular architectures . With a molecular formula of C21H16BrNO3 and a molecular weight of 410.26 g/mol, it has a calculated density of 1.574 g/cm³ and a boiling point of approximately 670°C . The structural motifs present in this compound are of significant interest in medicinal chemistry. Derivatives of isoindole-1,3-dione have been extensively investigated for their potential biological activity. Recent scientific literature highlights related compounds as promising candidates for Alzheimer's disease therapy, showing potent inhibitory activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Furthermore, the fluorenone structure is a privileged scaffold in the development of novel active compounds. This product is intended for use as a precursor in pharmaceutical research and drug discovery applications. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in accordance with established laboratory safety protocols.

Properties

CAS No.

6341-18-0

Molecular Formula

C21H16BrNO3

Molecular Weight

410.3 g/mol

IUPAC Name

2-(3-bromo-9-oxofluoren-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C21H16BrNO3/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(23)26/h1-2,5-6,9-10,13-14H,3-4,7-8H2

InChI Key

CTDDVFKFAJLCJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C4C5=CC=CC=C5C(=O)C4=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromo-9H-fluoren-9-one Intermediate

The preparation of 2-Bromo-9H-fluoren-9-one involves bromination of fluorenone or related dibenzofuran derivatives under controlled conditions:

  • Procedure : Metal magnesium is reacted with 1-bromo-dibenzofuran in tetrahydrofuran solvent under nitrogen atmosphere at 65°C with slow addition of dibenzofuran to initiate reaction. Subsequently, 2-bromo-fluorenone is formed after refluxing for 3 hours.

  • Yield and Purification : The crude product is isolated by acid workup and organic extraction, yielding approximately 82% of viscous liquid intermediate which is used directly in subsequent steps without further purification.

Formation of the Fluorenone-Hexahydroisoindole Intermediate

  • Lithiation and Addition : The crude intermediate is dissolved in tetrahydrofuran and treated dropwise with n-butyllithium at -78°C to generate the organolithium species. Then, 2-bromo-9-fluorenone is added to this mixture maintaining the low temperature. After stirring at -78°C and then warming to room temperature, the reaction is quenched with ammonium chloride solution.

  • Cyclization : The resulting yellow solid intermediate is dispersed in ethanol, filtered, and dried. This intermediate is then refluxed in acetic acid with catalytic concentrated sulfuric acid for 3 hours to promote cyclization forming the hexahydro-isoindole ring system.

  • Yield : This step yields about 82% of the intermediate A, a key precursor to the target compound.

Electrophilic Cyclization and Functionalization

  • Electrophilic cyclization of N-arylacetyl precursors under triflic acid in chloroform at reflux conditions has been reported to efficiently generate fused cyclic succinimide structures related to the isoindole-1,3-dione core. Yields vary depending on substituents but can reach up to 100% in optimized cases.

  • For the bromo-substituted fluorenone derivative, similar conditions involving strong acid-mediated cyclization can be applied to close the ring and introduce the hexahydro-isoindole-1,3-dione functionality.

Final Assembly of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione

  • The final compound is obtained by coupling the cyclized hexahydro-isoindole-1,3-dione intermediate with the 3-bromo-9-oxo-9H-fluoren-2-yl moiety, often through nucleophilic substitution or condensation reactions under controlled conditions.

  • Reaction parameters such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity, typically followed by chromatographic purification.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination of dibenzofuran Mg, 1-bromo-dibenzofuran, THF, N2 65°C, reflux 1.5 h addition + 1 h reflux 82 Crude product used directly
Lithiation and addition n-Butyllithium, THF, -78°C to RT -78°C to RT 3 h total 82 Quenched with NH4Cl, isolated solid
Cyclization Acetic acid, conc. H2SO4 reflux Reflux (~118°C) 3 h 82 Forms hexahydro-isoindole ring
Electrophilic cyclization Triflic acid, CHCl3 reflux Reflux 0.5-18 h 40-100 Dependent on substituents

Analytical Data and Characterization

  • Mass Spectrometry : Intermediate A shows molecular ion peak at m/z 484 ([M+H]+), consistent with expected molecular weight.

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra confirm the formation of the fused ring system and presence of bromine substituent on the fluorenone moiety.

  • Chromatography : Purification is typically achieved by silica gel column chromatography, separating isomers and impurities effectively.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenone moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole dione structure.

    Substitution: The bromine atom in the fluorenone ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized fluorenone derivative, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of this compound might be explored for their potential as pharmaceuticals. The presence of the fluorenone and isoindole dione moieties could impart biological activity, making it a candidate for drug development.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its structural properties.

Mechanism of Action

The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound were to act as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Core Structural Analog: 2-(2-Chlorophenyl)-1H-isoindole-1,3(2H)-dione

Key Differences :

  • Substituent : A 2-chlorophenyl group replaces the bromo-fluorenyl moiety.
  • Molecular Formula: C₁₄H₉ClNO₂ (MW ≈ 258.45 g/mol).
  • Chromatographic Behavior : Exhibits a retention time of 19.189 min in GC-MS, the highest among analyzed compounds, suggesting lower volatility and higher polarity compared to the bromo-fluorenyl analog .

Piperazinyl-Substituted Pyrrolo-Pyridine-diones

Examples :

  • Molecular Formula: C₂₀H₂₄N₄O₃ (MW ≈ 368.43 g/mol). Application: Piperazinyl groups are often used to improve pharmacokinetic properties in drug design, contrasting with the bromo-fluorenyl group’s role in increasing lipophilicity .

Furochromene-dione Derivatives

Example : (Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione ():

  • Substituents : Formyl and methoxy groups increase electrophilicity, enabling diverse reactivity in synthetic chemistry.
  • Synthesis : Prepared via ethynyl intermediates, differing from the hydrogenation steps likely used for the hexahydroisoindole-dione core in the target compound .

Comparative Physicochemical Data

Property Target Compound 2-(2-Chlorophenyl) Analog Piperazinyl Derivative Furochromene-dione
Molecular Formula C₂₁H₁₆BrNO₃ C₁₄H₉ClNO₂ C₂₀H₂₄N₄O₃ C₂₄H₂₀O₆
Molecular Weight (g/mol) 410.26 258.45 368.43 428.42
Density (g/cm³) 1.574 N/A N/A N/A
Boiling Point (°C) 670 N/A N/A N/A
Flash Point (°C) 359 N/A N/A N/A
Key Functional Group Bromo-fluorenyl 2-Chlorophenyl Piperazinyl Formyl/methoxy

Key Research Findings

Piperazinyl groups enhance water solubility, making them preferable for drug candidates, whereas bromo-fluorenyl derivatives may favor applications in hydrophobic matrices .

Synthetic Accessibility :

  • The target compound’s hexahydroisoindole-dione core likely requires hydrogenation steps, contrasting with the ethynyl coupling methods used for furochromene-diones .

Stability and Reactivity :

  • The high boiling point (670°C) and density (1.574 g/cm³) of the target compound suggest thermal stability, advantageous for high-temperature industrial processes .

Biological Activity

The compound 2-(3-bromo-9-oxo-9H-fluoren-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione , with CAS number 6341-18-0 , is a synthetic derivative of isoindole that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

The molecular formula of the compound is C21H16BrNO3C_{21}H_{16}BrNO_{3}, with a molecular weight of approximately 410.26 g/mol . Key physical properties include:

  • Density : 1.574 g/cm³
  • Boiling Point : 670ºC at 760 mmHg
  • Flash Point : 359ºC
PropertyValue
Molecular FormulaC21H16BrNO3
Molecular Weight410.261 g/mol
Density1.574 g/cm³
Boiling Point670ºC
Flash Point359ºC

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Studies have indicated that derivatives of isoindole compounds, including this specific structure, may exhibit anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity. Isoindole derivatives are often evaluated for their ability to inhibit bacterial growth and have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Research has also explored the neuroprotective potential of isoindole derivatives. Some studies indicate that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of various isoindole derivatives, including those similar to our compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, suggesting that structural modifications could enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial properties of a series of isoindole derivatives. The findings indicated that certain modifications led to enhanced activity against common pathogens, including Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the bromine substituent in increasing antimicrobial potency .

The mechanisms through which This compound exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : The ability to scavenge free radicals may contribute to neuroprotective effects.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(3-Bromo-9-oxo-9H-fluoren-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione?

The synthesis typically involves bromination of fluorenone derivatives followed by coupling with isoindole-dione precursors. For example:

  • Oxidative Ring-Opening : Fluoren-9-ol derivatives can undergo oxidative ring-opening in the presence of aromatic ketones to form biaryl intermediates, which may be brominated post-synthesis (e.g., using N-bromosuccinimide) .
  • Sandmeyer-Type Reactions : Bromoethyl or bromoalkyl intermediates can be synthesized via halogenation of ethyl/alkyl side chains, as demonstrated in the preparation of fluorinated isoindole-diones using brominated precursors and difluoromethylthiolation reagents .
  • Solvent Selection : Benzene or ethanol are common solvents for reflux-based coupling reactions, as noted in analogous isoindole-dione syntheses .

Advanced: How can crystallographic data discrepancies be resolved during structural refinement of this compound?

Discrepancies in crystallographic data (e.g., bond lengths, angles, or thermal parameters) require iterative refinement using programs like SHELXL :

Difference Map Analysis : Locate missing or disordered atoms (e.g., hydrogen atoms) using Fourier difference maps .

Constraints and Restraints : Apply geometric constraints for bond lengths/angles and thermal parameter restraints for disordered moieties.

Twinned Data Handling : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin laws and scale factors .

Validation Tools : Cross-check refinement results with tools like PLATON or CCDC Mercury to ensure geometric plausibility .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions. For example, fluorenone protons resonate downfield (δ 7.5–8.5 ppm), while isoindole-dione hydrogens appear at δ 3.5–4.5 ppm .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and crystal packing. Use SHELX programs for data collection (e.g., CrysAlis PRO ) and refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and bromine isotope patterns .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity in bromoaryl coupling steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates in SN2 reactions, while ethanol is suitable for reflux-based condensations .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromination, while reflux (80–100°C) accelerates ring-closing steps .

Basic: What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced: How to address contradictions between computational and experimental data (e.g., NMR vs. XRD results)?

  • Conformational Analysis : Use DFT calculations (e.g., Gaussian) to model possible conformers and compare with XRD-derived torsion angles .
  • Solvent Effects in NMR : Simulate NMR chemical shifts with implicit solvent models (e.g., IEFPCM in CHCl3_3) to account for solvent-induced shifts .
  • Dynamic Effects : Consider temperature-dependent NMR to detect dynamic processes (e.g., ring puckering) that may explain discrepancies .

Basic: What are the key challenges in achieving high enantiomeric purity for chiral derivatives?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or diastereomeric salt formation with resolving agents like tartaric acid .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during isoindole-dione formation to control stereochemistry .

Advanced: How to refine molecular packing and intermolecular interactions in crystal engineering?

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer .
  • Thermal Ellipsoid Modeling : Analyze anisotropic displacement parameters in SHELXL to identify disorder or thermal motion .
  • Polymorph Screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to explore packing motifs .

Basic: What are the environmental and stability considerations for long-term storage?

  • Light Sensitivity : Store in amber glass vials to prevent photodegradation of the fluorenone moiety .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the isoindole-dione ring .
  • Temperature : Store at –20°C for extended stability, as elevated temperatures may promote bromine elimination .

Advanced: How to validate the absence of synthetic byproducts (e.g., dehalogenated species)?

  • LC-MS/MS : Monitor reaction progress with liquid chromatography coupled to tandem MS to detect trace byproducts .
  • Isotopic Labeling : Use 81^{81}Br-enriched reagents to distinguish desired products from debrominated impurities via isotopic patterns .
  • XRD Phase Purity : Check for extra peaks in powder XRD diffractograms to confirm crystalline homogeneity .

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